3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring distinct functional groups at specific positions:
- 3-Methoxy group: Electron-donating substituent influencing electronic properties and solubility.
- 4-Carboxylic acid: A polar group enabling coordination chemistry (e.g., in metal-organic frameworks, MOFs) or salt formation for improved bioavailability .
Applications likely span pharmacological research (e.g., enzyme inhibition due to sulfonamide groups) or material science (e.g., MOF construction via carboxylate coordination) .
Properties
IUPAC Name |
2-methoxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-17-12-14(7-8-16(17)18(20)21)13-5-4-6-15(11-13)25(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOIJSZDMLPNIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692327 | |
| Record name | 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-07-4 | |
| Record name | 3-Methoxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, sulfonylation, and esterification are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogen or nitro groups on the biphenyl core.
Scientific Research Applications
3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can enhance binding affinity to these targets, while the biphenyl core provides structural stability. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous biphenyl carboxylic acids (Table 1).
Table 1: Key Comparisons of Biphenyl Carboxylic Acid Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility: The pyrrolidine-sulfonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, contrasting with simpler substituents like methyl (e.g., 3′-Methyl-[1,1'-biphenyl]-4-carboxylic acid) . Fluorine in 3′-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid increases electronegativity and metabolic stability, whereas the methoxy group in the target compound offers electron donation, altering electronic distribution .
Pharmacological and Material Applications: Sulfonamide and sulfamoyloxy groups (target compound and ) are associated with enzyme inhibition (e.g., carbonic anhydrase), while carboxylic acids in MOFs enable luminescent properties for sensing applications . The pyrrolidine ring in the target compound may mimic natural ligands (e.g., proline derivatives), enhancing bioavailability compared to non-cyclic analogs .
Safety and Handling :
- Carboxylic acids generally require precautions (e.g., IRRITANT classification in ), but the pyrrolidine-sulfonyl group may introduce additional toxicity risks compared to methyl or benzyloxy groups .
Biological Activity
3-Methoxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a biphenyl core and various functional groups, make it an intriguing subject for studies related to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a pyrrolidinylsulfonyl group, and a carboxylic acid moiety, contributing to its diverse biological interactions.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group is believed to enhance binding affinity to various biological macromolecules, potentially leading to inhibition or modulation of key biological pathways. The biphenyl core provides structural rigidity that may facilitate specific binding interactions.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Cell Lines Tested : HCT-116 (colorectal carcinoma) and Hep2 (epidermoid carcinoma).
- Mechanism : The compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes. Notably:
- Enzyme Target : Xanthine oxidase (XO), which is involved in uric acid production.
- Inhibition Studies : Compounds similar in structure have shown moderate inhibitory activity against XO, suggesting potential applications in treating gout or hyperuricemia.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties as well. The presence of the sulfonamide group enhances the potential for interaction with bacterial enzymes.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Key Functional Groups | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Methoxy, Pyrrolidinylsulfonyl | Yes | Moderate |
| 3-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl] | Methoxy, Pyrrolidinylsulfonyl | Moderate | Low |
| 4-Methoxy-[1,1'-biphenyl] | Methoxy | No | None |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Study on Anticancer Effects : In vitro assays demonstrated that treatment with the compound resulted in significant cytotoxicity in HCT-116 and Hep2 cells. The study utilized flow cytometry to analyze apoptosis markers.
- Enzyme Inhibition Research : A study investigating enzyme inhibition found that derivatives of the compound showed varying degrees of xanthine oxidase inhibition. The structure-activity relationship (SAR) analysis highlighted the importance of the pyrrolidinylsulfonamide moiety for enhancing inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
